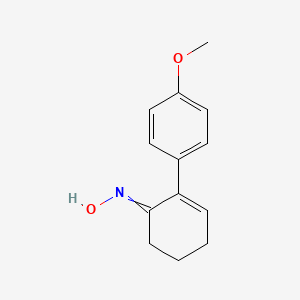![molecular formula C7H15NO4Si B14370351 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane CAS No. 90704-78-2](/img/structure/B14370351.png)
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[47]dodecane is a complex organic compound characterized by its unique spiro structure, which includes oxygen, nitrogen, and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a silicon-containing compound with an amine and an alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce simpler hydrocarbons .
Applications De Recherche Scientifique
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,6,12-Tetraoxa-9-aza-9-methyl-5-germaspiro[4.7]dodecane: Similar structure but contains germanium instead of silicon.
9-Methyl-2,2,3,3-tetrakis(trifluoromethyl)-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane: Contains additional trifluoromethyl groups.
Uniqueness
9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane is unique due to its specific combination of oxygen, nitrogen, and silicon atoms in a spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Numéro CAS |
90704-78-2 |
|---|---|
Formule moléculaire |
C7H15NO4Si |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
9-methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane |
InChI |
InChI=1S/C7H15NO4Si/c1-8-2-4-9-13(10-5-3-8)11-6-7-12-13/h2-7H2,1H3 |
Clé InChI |
CLCRRWOHAOIOCX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCO[Si]2(OCC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)

![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)

![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
